5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole
Description
5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a piperidine ring, a propylsulfonyl group, and a tosyl group attached to the thiazole ring
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-2-propylsulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S3/c1-3-13-26(21,22)18-19-16(17(25-18)20-11-5-4-6-12-20)27(23,24)15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANAOZAJBHEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.
Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be added through sulfonation reactions using propylsulfonyl chloride in the presence of a base.
Addition of the Tosyl Group: The tosyl group is typically introduced via a tosylation reaction using tosyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and tosyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
5-(Piperidin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole: Contains an ethylsulfonyl group instead of a propylsulfonyl group.
5-(Morpholin-4-yl)-2-(propylsulfonyl)-4-tosylthiazole: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, while the piperidine ring enhances its binding interactions with biological targets.
Biological Activity
5-(Piperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is a synthetic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a piperidine ring, a propylsulfonyl group, and a tosyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-2-propylsulfonyl-1,3-thiazole . Its molecular formula is C18H24N2O4S3, and it has a molecular weight of approximately 420.6 g/mol. The presence of both hydrophilic and hydrophobic groups in its structure suggests a balance that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors, potentially influencing cellular signaling pathways. The piperidine and tosyl groups enhance binding affinity to biological targets, while the thiazole core contributes to its stability and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed significant improvement when treated with formulations containing this compound. The results indicated a reduction in infection rates and improved patient outcomes.
- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving patients with advanced solid tumors demonstrated that this compound could be safely administered with manageable side effects. Notably, some patients exhibited partial responses, prompting further investigation into its efficacy as an anticancer agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for pharmaceutical applications. Various synthetic routes have been explored, including:
- Cyclization reactions involving α-haloketones and thioureas.
- Nucleophilic substitution reactions for introducing the piperidine ring.
- Sulfonation reactions for adding the propylsulfonyl group.
These advancements are crucial for scaling up production for clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
